REACTION_CXSMILES
|
N1C(C)=CC=CC=1C.S([O:16][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18])(C(F)(F)F)(=O)=O.[F:24][CH2:25][CH2:26][CH2:27]O>C(Cl)Cl>[F:24][CH2:25][CH2:26][CH2:27][O:16][S:17]([C:20]([F:21])([F:22])[F:23])(=[O:18])=[O:19]
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Name
|
|
Quantity
|
4.6 mL
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Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
FCCCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to half its volume
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (Teledyne ISCO CombiFlash, isocratic DCM, REDISEP® SiO2 120 g, detecting at 254 nM, and monitoring at 220 nM)
|
Type
|
CUSTOM
|
Details
|
Concentration of the appropriate fractions provided Intermediate S-3A (2.92 g, 67.4%)
|
Name
|
|
Type
|
|
Smiles
|
FCCCOS(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |